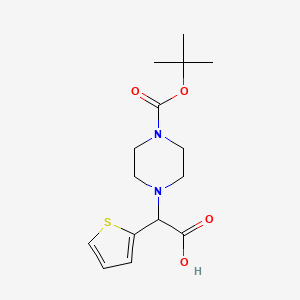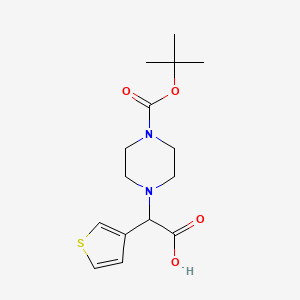![molecular formula C13H15ClN2O B1332977 2-[4-(tert-Butyl)phenyl]-5-(chloromethyl)-1,3,4-oxadiazole CAS No. 754214-36-3](/img/structure/B1332977.png)
2-[4-(tert-Butyl)phenyl]-5-(chloromethyl)-1,3,4-oxadiazole
説明
The compound "2-[4-(tert-Butyl)phenyl]-5-(chloromethyl)-1,3,4-oxadiazole" is a derivative of 1,3,4-oxadiazole, a heterocyclic compound characterized by a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom in the ring. The tert-butyl group attached to the phenyl ring and the chloromethyl group at the 5-position on the oxadiazole ring suggest that this compound could exhibit unique physical and chemical properties, potentially making it a candidate for various applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives often involves the cyclodehydration of hydrazides or the reaction of amidoximes with carboxylic acids or their derivatives. For instance, the synthesis of analogs containing the 1,2,4-oxadiazole ring has been achieved starting from tert-butylamidoxime and 4-aminobenzoic acid or 4-nitrobenzonitrile, followed by cyclization and functionalization steps . Similarly, the synthesis of sterically hindered 1,3,4-oxadiazoles has been reported through condensation reactions involving acids and hydrazine derivatives or by cyclodehydration of hydrazones . These methods could potentially be adapted for the synthesis of "2-[4-(tert-Butyl)phenyl]-5-(chloromethyl)-1,3,4-oxadiazole" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives has been confirmed using techniques such as X-ray crystallography . The presence of substituents like the tert-butyl group and the chloromethyl group can influence the overall molecular geometry, electronic distribution, and intermolecular interactions of the compound, which in turn can affect its reactivity and binding properties.
Chemical Reactions Analysis
1,3,4-Oxadiazole derivatives can participate in various chemical reactions due to the presence of reactive sites on the ring and the substituents. For example, the chloromethyl group could potentially undergo nucleophilic substitution reactions, while the aromatic ring could participate in electrophilic substitution reactions. The reactivity of these compounds can be further modified by the presence of electron-donating or electron-withdrawing groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The presence of bulky tert-butyl groups can increase the steric hindrance around the aromatic ring, potentially affecting the compound's solubility and stability . The electronic properties of the oxadiazole ring, such as its ability to act as a hydrogen bond acceptor, can also play a role in its interaction with biological targets or other molecules. The antioxidant activity of some 1,3,4-oxadiazole derivatives has been evaluated, indicating that these compounds can act as free-radical scavengers .
科学的研究の応用
Synthesis and Structural Analysis
- Synthesis Techniques : The compound has been utilized in the synthesis of sterically hindered oxadiazoles, particularly by condensation reactions involving acids and their derivatives with hydrazine dihydrochloride, hydrazides, and hydrochlorides of iminoesters. These processes have led to the creation of 2,5-disubstituted 1,3,4-oxadiazoles with specific tert-butylphenyl groups (Kelarev, Koshelev, & Silin, 1997).
Photophysical Properties
- Delayed Luminescence : This compound has been studied in the context of donor-acceptor fluorophores showing thermally activated delayed fluorescence (TADF). Specifically, its methyl and phenyl derivatives exhibit significant solution fluorescence and are instrumental in the development of efficient organic light-emitting diodes (OLEDs) (Cooper et al., 2022).
- Fluorescence Characteristics : Investigations into the fluorescence properties of 1,3,4-oxadiazole derivatives have shown strong frequency-upconverted fluorescence emissions under specific excitation conditions, highlighting their potential in fluorescence applications (Wei, 2007).
Materials and Device Applications
- OLED Materials : Derivatives of 2-[4-(tert-Butyl)phenyl]-5-(chloromethyl)-1,3,4-oxadiazole have been used as electron transport materials in OLEDs. Their unique structural properties have been characterized to enhance device performance (Emmerling et al., 2012).
- Antioxidant Activity : Research has focused on synthesizing new derivatives and evaluating their antioxidant properties, indicating the compound's potential in various biological applications (Shakir, Ariffin, & Abdulla, 2014).
Chemical Analysis and Characterization
- Spectral Studies : Studies involving spectral and density functional methods have been conducted to understand the substituent effects and electron density distribution in the ground and excited states of 2-[4-(tert-Butyl)phenyl]-5-(chloromethyl)-1,3,4-oxadiazole derivatives (Gaenko et al., 2006).
Biomedical Research
- Natural Product Analogs : The compound has been used to synthesize natural product analogs with potential antitumor activity. These studies focus on creating novel compounds with significant medical applications (Maftei et al., 2013).
Additional Insights
- Crystal Structure Analysis : The crystal structure of closely related compounds has been analyzed to gain insights into molecular interactions and packing patterns, which are crucial for understanding the compound's behavior in various applications (Kang, Kim, Park, & Kim, 2015).
特性
IUPAC Name |
2-(4-tert-butylphenyl)-5-(chloromethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-13(2,3)10-6-4-9(5-7-10)12-16-15-11(8-14)17-12/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDRJSXAQNUYMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376945 | |
| Record name | 2-[4-(tert-Butyl)phenyl]-5-(chloromethyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(tert-Butyl)phenyl]-5-(chloromethyl)-1,3,4-oxadiazole | |
CAS RN |
754214-36-3 | |
| Record name | 2-(Chloromethyl)-5-[4-(1,1-dimethylethyl)phenyl]-1,3,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=754214-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(tert-Butyl)phenyl]-5-(chloromethyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{[Bis(4-fluorophenyl)methyl]thio}acetic acid](/img/structure/B1332906.png)
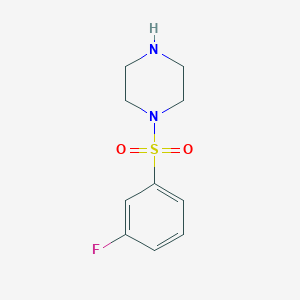


![3-[(2,2,2-Trifluoroethoxy)sulfonyl]benzoic acid](/img/structure/B1332920.png)

![(2E)-3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoic acid](/img/structure/B1332925.png)
![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B1332927.png)
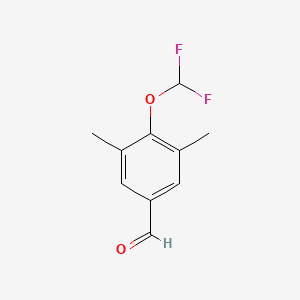
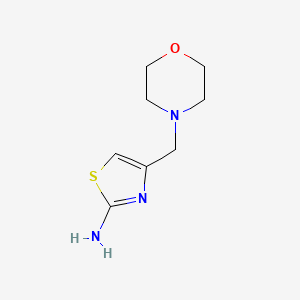
![[(1,3-Benzodioxol-5-ylcarbonyl)amino]acetic acid](/img/structure/B1332937.png)
